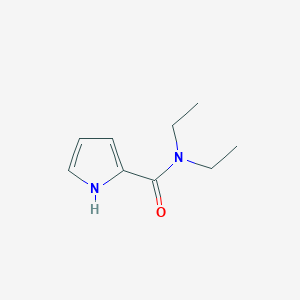

N,N-diethyl-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h5-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLADEFDSLWZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization of N,n Diethyl 1h Pyrrole 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the precise assignment of atoms and their connectivity within the N,N-diethyl-1H-pyrrole-2-carboxamide molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the N,N-diethylamino group. Based on data from analogous structures, the chemical shifts provide information about the electronic environment of each proton.

The protons on the pyrrole ring (H-3, H-4, and H-5) typically appear in the aromatic region of the spectrum. The electron-withdrawing effect of the carboxamide group at the C-2 position influences the chemical shifts of these protons. The N-H proton of the pyrrole ring is also observable and its chemical shift can be sensitive to solvent and concentration.

The ethyl groups of the diethylamide moiety give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet.

A study detailing the synthesis of a larger molecule incorporating the this compound unit reported the following ¹H NMR signals for this fragment in CDCl₃: a multiplet for the N-CH₂ protons at approximately 3.62–3.64 ppm and a triplet for the NCH₂-CH₃ protons at 1.29 ppm. lookchem.com The signals for the pyrrole ring protons in this specific larger structure were observed at 6.43 ppm (H-5), 6.39 ppm (H-3), and 5.94 ppm (H-4). lookchem.com It is important to note that these shifts may be influenced by the other parts of the larger molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole N-H | Variable | Broad Singlet |

| Pyrrole C3-H | ~6.1-6.4 | Triplet |

| Pyrrole C4-H | ~6.1-6.2 | Triplet |

| Pyrrole C5-H | ~6.8-7.0 | Triplet |

| N-CH₂ | ~3.4-3.6 | Quartet |

| N-CH₂-CH₃ | ~1.1-1.3 | Triplet |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) of the amide group is typically found in the downfield region of the spectrum, generally between 160 and 170 ppm. The carbons of the pyrrole ring (C-2, C-3, C-4, and C-5) will appear in the aromatic region, with their specific shifts influenced by the substituent. The carbons of the diethylamino group (-CH₂- and -CH₃) will be located in the upfield region of the spectrum.

While direct ¹³C NMR data for this compound is scarce in the literature, data for analogous pyrrole-2-carboxamides can provide expected ranges for the chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~162-165 |

| Pyrrole C2 | ~128-132 |

| Pyrrole C3 | ~108-112 |

| Pyrrole C4 | ~110-114 |

| Pyrrole C5 | ~120-124 |

| N-CH₂ | ~40-43 |

| N-CH₂-CH₃ | ~12-15 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between the adjacent pyrrole protons (H-3 with H-4, and H-4 with H-5) and the coupling between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-3, C-4, C-5, the N-CH₂ groups, and the N-CH₂-CH₃ groups based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₄N₂O), the expected exact mass is approximately 166.1106 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation pattern would likely involve the loss of fragments from the diethylamino group and the pyrrole ring. Common fragmentation pathways for N,N-diethylamides include the loss of an ethyl radical (C₂H₅•) leading to a fragment at m/z 137, and McLafferty rearrangement if structurally possible. Cleavage of the amide bond could also occur, leading to ions corresponding to the pyrrole-2-carbonyl cation (m/z 94) and the diethylamino cation (m/z 72). The fragmentation of related compounds like lysergic acid diethylamide (LSD) shows characteristic losses involving the diethylamine (B46881) moiety. nih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretch: A peak corresponding to the N-H stretch of the pyrrole ring is expected in the region of 3200-3400 cm⁻¹.

C-H Stretch: C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic ethyl groups would appear around 2850-3100 cm⁻¹.

C=O Stretch: A strong absorption band for the amide carbonyl (C=O) stretching vibration is a key feature and is expected in the range of 1630-1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding. For comparison, the C=O stretch in butanoic acid dimers is observed around 1710 cm⁻¹. pressbooks.pub

C-N Stretch: The C-N stretching vibration of the amide would likely appear in the 1250-1350 cm⁻¹ region.

C=C Stretch: Aromatic C=C stretching vibrations from the pyrrole ring are expected in the 1400-1600 cm⁻¹ region.

X-ray Crystallography for Precise Solid-State Structure of Pyrrole Carboxamide Analogues

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound was found in the surveyed literature, the crystal structure of the closely related N,N-dimethyl-1H-pyrrole-2-carboxamide has been determined. nist.gov

Analysis of this analogue reveals important structural features that are likely to be shared with the diethyl derivative. The pyrrole ring is planar, and the carboxamide group is also largely planar. The relative orientation of the pyrrole ring and the amide group is a key conformational feature. In the dimethyl analogue, there is a significant dihedral angle between the plane of the pyrrole ring and the plane of the amide group. This twisting is a common feature in N-substituted pyrroles to minimize steric hindrance. It is expected that this compound would adopt a similar twisted conformation in the solid state, with the bulkier ethyl groups likely influencing the precise dihedral angle. Studies on other pyrrole-2-carboxamide derivatives have also highlighted the importance of intermolecular hydrogen bonding in the crystal packing. nist.govlookchem.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

The purification and assessment of the purity of this compound, like other substituted pyrrole-2-carboxamides, heavily rely on chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal methods for analyzing the purity of the final product and for isolating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis and purification of pyrrole derivatives. In the synthesis of compound libraries containing tricyclic pyrrole-2-carboxamides, which share the core structure of this compound, LC-MS is frequently used for analysis. nih.gov This combination allows for the separation of compounds based on their polarity, with simultaneous confirmation of their molecular weight by mass spectrometry.

For the purification of related pyrrole compounds, preparative HPLC is often employed. While a specific, validated HPLC method for this compound is not extensively detailed in the surveyed literature, methods for analogous compounds provide a clear indication of the likely parameters that would be used. For instance, a validated RP-HPLC method for a similar N-pyrrolylcarboxylic acid derivative utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 3. uni.lu The reaction monitoring and final product purification of other pyrrole-based compounds have also been successfully achieved using preparative RP-HPLC. nih.gov

A typical HPLC setup for the purity assessment of this compound would likely involve the following conditions, extrapolated from methods for similar compounds:

| Parameter | Typical Value |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with optional acid modifier (e.g., formic acid, TFA) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (typically in the range of 210-280 nm) |

| Column Temperature | Ambient to 40 °C |

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like this compound. The relatively low molecular weight and non-ionic nature of this compound make it a suitable candidate for GC analysis. This technique is particularly useful for assessing the presence of volatile impurities and for quantitative analysis.

While specific GC methods for this compound are not prominently described in research literature, general parameters can be inferred. A standard GC method would employ a capillary column with a non-polar or medium-polarity stationary phase.

| Parameter | Typical Value |

| Stationary Phase | Polysiloxane-based (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | A gradient from a low initial temperature (e.g., 50-100 °C) to a high final temperature (e.g., 250-300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Flash Column Chromatography for Isolation

For the preparative-scale isolation and purification of this compound following its synthesis, flash column chromatography is a standard and effective method. acs.org This technique is widely reported for the purification of a variety of pyrrole-2-carboxamide derivatives. nih.govacs.org The choice of solvent system is critical for achieving good separation. A common approach involves using a gradient of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). nih.govacs.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). rsc.org

An example of a solvent system used for the flash chromatographic purification of related pyrrole-2-carboxamides is a gradient of hexanes and ethyl acetate on a silica (B1680970) gel column. nih.gov

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 40-63 µm particle size) |

| Mobile Phase | A gradient system, commonly Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

The use of automated parallel chromatography systems, such as the ISCO Optix 10, has also been reported for the efficient purification of libraries of pyrrole-2-carboxamides. nih.gov These systems allow for high-throughput purification, which is essential in medicinal chemistry for the rapid generation of pure compounds for biological screening.

Computational Chemistry and Theoretical Analysis of N,n Diethyl 1h Pyrrole 2 Carboxamide

Quantum Chemical Studies on Electronic Structure and Reactivity

There are no dedicated quantum chemical studies publicly available for N,N-diethyl-1H-pyrrole-2-carboxamide. Such studies, which are fundamental to understanding a molecule's behavior, have been performed on other related pyrrole (B145914) derivatives.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For many pyrrole-based compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, are employed to determine optimized molecular geometry, vibrational frequencies, and thermodynamic parameters. Current time information in Edmonton, CA.lookchem.com These calculations provide a foundational understanding of the molecule's stability and structure. However, specific DFT data for this compound is not present in the reviewed literature.

HOMO-LUMO Orbital Analysis and Electronic Transitions

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between these frontier orbitals indicates the molecule's chemical stability and its susceptibility to electronic excitation. For other pyrrole derivatives, Time-Dependent DFT (TD-DFT) has been used to calculate electronic transition energies and corresponding absorption wavelengths. Current time information in Edmonton, CA. This analysis helps in predicting how the molecule interacts with light. For this compound, specific values for the HOMO-LUMO gap and electronic transition data have not been reported.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and delocalization within a molecule, arising from hyperconjugative interactions. This analysis provides insights into the stability derived from electron delocalization, such as π → π* or lone pair → π* transitions. While NBO analyses have been conducted for other carboxamide-containing pyrroles to elucidate their electronic landscapes, no such analysis has been published for this compound.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are instrumental in drug discovery for predicting how a ligand might interact with a biological target. While the pyrrole-2-carboxamide scaffold is featured in many compounds designed and evaluated as inhibitors for various biological targets, specific docking studies for this compound are absent from the literature.

Predicted Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are routinely used to predict the binding orientation and estimate the binding affinity of a small molecule within the active site of a protein. For example, various pyrrole-2-carboxamide derivatives have been docked into the active sites of targets like the Mycobacterial Membrane Protein Large 3 (MmpL3) to develop new anti-tuberculosis agents. These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. However, there are no published reports detailing the predicted binding modes or affinities of this compound with any specific biological macromolecule.

Structure-Based Design Insights for Pyrrole Carboxamide Optimization

Structure-based drug design leverages the three-dimensional structure of a target protein to design or optimize inhibitors. Studies on other pyrrole carboxamides have used this approach to guide chemical modifications to improve potency and selectivity. For instance, structure-activity relationship (SAR) studies combined with computational modeling have led to the optimization of pyrrole-3-carboxamide derivatives as EZH2 inhibitors. Without initial docking studies or experimental data for this compound, there are currently no available insights for its structure-based optimization.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into the molecule's flexibility, preferred shapes (conformers), and the energy barriers between them. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a view of the molecule's behavior in different environments, such as in a vacuum or in a solvent.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C2-C(O) bond between the pyrrole ring and the carbonyl group, the C(O)-N bond of the amide, and the N-C bonds of the two ethyl groups. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and higher-energy transition states.

In a typical MD simulation, the molecule's structure would be optimized, and then its atoms would be assigned initial velocities. The simulation would then proceed for a set amount of time (from nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of these trajectories reveals the range of conformations the molecule samples at a given temperature. For instance, studies on similar 2-nitroimidazole (B3424786) derivatives have shown that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution, with different conformers being stabilized by the solvent. nih.gov Such simulations are crucial for understanding how this compound might interact with biological receptors or other molecules, as its shape is key to its function. The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for such simulations.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) from Computational Models

Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic properties of molecules with high accuracy. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule. After geometry optimization using a method like DFT with a basis set (e.g., B3LYP/6-311G++(d,p)), a frequency calculation is performed. researchgate.net The resulting vibrational modes and their corresponding intensities can be plotted to generate a theoretical IR spectrum. For this compound, key predicted vibrations would include the N-H stretch of the pyrrole ring, C-H stretches of the ethyl groups, and the strong C=O stretch of the amide group. nih.gov Comparing the calculated spectrum with an experimental one helps in assigning the observed absorption bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions help in the assignment of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov For pyrrole derivatives, these calculations can elucidate the nature of the electronic transitions, often involving π→π* transitions within the aromatic system. researchgate.net

Below is an interactive table illustrating typical data obtained from computational spectroscopic predictions for a related pyrrole derivative.

| Spectroscopic Property | Computational Method | Predicted Value (Illustrative for a Pyrrole Derivative) | Interpretation |

| IR Frequency (C=O stretch) | DFT (B3LYP/6-31G(d,p)) | ~1680 cm⁻¹ | Corresponds to the stretching vibration of the amide carbonyl group. researchgate.net |

| ¹H NMR Chemical Shift (Pyrrole N-H) | DFT (GIAO) | ~8.0-9.0 ppm | Chemical shift for the proton attached to the pyrrole nitrogen. |

| ¹³C NMR Chemical Shift (C=O) | DFT (GIAO) | ~160-170 ppm | Chemical shift for the carbonyl carbon of the amide. acgpubs.org |

| UV-Vis λmax | TD-DFT | ~240-300 nm | Wavelength of maximum electronic absorption, typically from π→π* transitions. researchgate.net |

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are of great interest for applications in photonics and laser technology. researchgate.net Computational methods are essential for screening molecules for potential NLO activity, saving significant experimental effort. The NLO response of a molecule is determined by how its charge distribution is distorted by an external electric field.

The key parameters that quantify a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties can be calculated using DFT methods, often with a suitable functional like B3LYP or CAM-B3LYP, combined with a diffuse basis set (e.g., 6-311++G(d,p)) to accurately describe the electron cloud. researchgate.netnih.gov

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. A high β value suggests the material could be effective for applications like second-harmonic generation (SHG), where the frequency of light is doubled. nih.gov

The table below presents an example of calculated NLO properties for a generic pyrrole derivative, as would be obtained from computational analysis.

| NLO Property | Symbol | Computational Method | Illustrative Calculated Value (a.u.) |

| Dipole Moment | μ | DFT/B3LYP | High value suggests charge asymmetry. researchgate.net |

| Mean Polarizability | DFT/B3LYP | Indicates the ease of electron cloud distortion. researchgate.net | |

| First Hyperpolarizability | β_tot | DFT/B3LYP | High value indicates strong NLO response. researchgate.netnih.gov |

Advanced Applications and Mechanistic Studies of Pyrrole Carboxamide Derivatives

Utilization in Materials Science and Polymer Engineering

The inherent electronic properties of the pyrrole (B145914) ring make it a prime candidate for the development of organic electronic materials. researchgate.net Functionalization of the pyrrole monomer with groups such as carboxamides allows for the fine-tuning of polymer properties, leading to materials with tailored characteristics for specific applications.

Polypyrrole (PPy) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and relative ease of synthesis. acs.orgacs.org The conductivity in PPy arises from the delocalization of π-electrons along the polymer backbone. nih.gov However, unsubstituted PPy often suffers from poor processability. Introducing functional groups onto the pyrrole monomer is a key strategy to improve solubility and modify electronic properties.

The incorporation of substituents, particularly at the N-position of the pyrrole ring, can significantly impact the resulting polymer's conductivity. For instance, the synthesis of poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH), a derivative with a carboxylic acid group at the N-position, results in a material with conductivity in the semiconductor range (on the order of 10⁻² S/m). nih.gov This is a significant decrease compared to unmodified PPy (around 10² S/m). The reduction in conductivity is attributed to the substituent disrupting the planarity of the polymer chain, which in turn hinders the effective conjugation of π-electrons. acs.orgnih.gov

Similarly, a carboxamide group, as seen in N,N-diethyl-1H-pyrrole-2-carboxamide, would be expected to influence the electronic environment and steric profile of the monomer unit. While direct polymerization of this compound into a conductive polymer is not widely documented, studies on related carboxylated pyrroles provide insight. Carboxy-end-capping of polypyrrole with pyrrole-α-carboxylic acid has been shown to create a stable bioactive surface while preserving the bulk electrical conductivity of the underlying PPy matrix. acs.orgnih.gov This approach, where the functional group is at the terminus rather than along the backbone, suggests a method to incorporate functionalities without drastically compromising conductivity.

| Polymer | Functional Group Position | Reported Conductivity (S/m) | Reference |

|---|---|---|---|

| Polypyrrole (PPy) | Unmodified | ~10² | nih.gov |

| Poly(1-(2-carboxyethyl)pyrrole) (PPyCOOH) | N-position of backbone | ~10⁻² | nih.gov |

| Carboxy-endcapped PPy (PPy-α-COOH) | Chain Terminus | ~2.78 x 10² (S/cm⁻¹) | acs.org |

Pyrrole-based materials are recognized for their excellent semiconducting properties and have been investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The electron-donating nature of the pyrrole ring makes it an effective building block for p-type semiconducting materials. researchgate.net Computational modeling has been instrumental in screening for stable pyrrolic materials that retain their desirable electronic properties. researchgate.net

Functionalized polypyrroles, including those with carboxylic acid or, by extension, carboxamide moieties, are particularly attractive for use as electrode coatings and scaffolds in bioelectronics. acs.orgnih.gov The functional groups can serve as anchor points for immobilizing biological molecules, creating bioactive platforms that can interface with tissues. For example, carboxy-functionalized PPy surfaces have been successfully modified with the cell-adhesive RGD peptide, significantly improving the adhesion and spreading of human endothelial cells. nih.govnih.gov This demonstrates the potential for creating sophisticated bio-integrated electronic devices, where the pyrrole carboxamide scaffold could offer a stable and versatile interface.

Role in Catalysis and Asymmetric Organic Transformations

Beyond materials science, the structural features of pyrrole carboxamides make them valuable tools in synthetic organic chemistry, particularly in the realm of catalysis and enantioselective synthesis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful strategy in modern synthesis. nih.gov While pyrrole derivatives are often the targets of organocatalytic synthesis, nih.gov the exploration of pyrrole carboxamides as catalysts is an emerging area. The pyrrole N-H bond and the amide group offer potential sites for hydrogen bonding and other non-covalent interactions that are crucial for catalyst-substrate recognition and activation. The structural similarity to well-established organocatalysts, such as those based on proline (a pyrrolidine (B122466) derivative), suggests their potential. For instance, proline and its derivatives catalyze a wide range of reactions, including aldol (B89426) and Mannich reactions, through enamine or iminium ion intermediates.

Pyrrole carboxamides have been successfully employed as key components in asymmetric transformations catalyzed by transition metals. A notable example is their use as nucleophiles in the palladium-catalyzed asymmetric allylic alkylation (AAA) for the total synthesis of the marine alkaloid agelastatin A. rsc.org In this strategy, a pyrrole carboxamide derivative was reacted with an allylic carbonate in the presence of a palladium catalyst and a chiral ligand. The choice of chiral ligand allowed for the selective synthesis of either enantiomer of the product, demonstrating the crucial role of the pyrrole derivative in a highly controlled, enantioselective bond-forming reaction. rsc.org

Furthermore, derivatives such as 1H-pyrrole-2-carbinols can be dehydrated in the presence of a chiral Brønsted acid catalyst to form reactive 2-methide-2H-pyrroles. These intermediates can be trapped in enantioselective [6+2]-cycloaddition reactions with various partners, leading to the formation of complex heterocyclic structures like pyrrolizines with high levels of stereocontrol. nih.gov

Mechanistic Investigations of Biological Interactions (Pre-clinical Focus)

Pyrrole-2-carboxamides are a prominent scaffold in medicinal chemistry, found in numerous natural products with potent biological activity. nih.govrsc.org Pre-clinical research has focused on elucidating the specific molecular mechanisms by which these compounds exert their effects, particularly as inhibitors of essential microbial and cancer-related proteins.

A prime example is the development of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical protein for mycolic acid transport and a promising target for new anti-tuberculosis drugs. nih.govnih.gov Structure-guided design, based on the crystal structure of MmpL3, led to the synthesis of a series of potent inhibitors. Mechanistic studies, including molecular docking, revealed that the pyrrole-2-carboxamide scaffold fits into specific pockets of the MmpL3 protein. nih.gov The 2,4-dichlorophenyl group at the C4-position occupies the S3 pocket, the core pyrrole-2-carboxamide resides in the S4 pocket, and a bulky adamantyl group on the amide nitrogen occupies the S5 pocket. nih.gov Crucially, these studies demonstrated that the hydrogen atoms on both the pyrrole nitrogen and the amide nitrogen are vital for potent activity, forming key hydrogen bonds with amino acid residues like ASP645 in the active site. nih.gov Replacing these hydrogens with methyl groups led to a dramatic loss of inhibitory activity. nih.gov

| Compound | R1 Group (on Amide) | R2 Group (on Pyrrole N) | Anti-TB Activity (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| Compound with Cyclohexyl | Cyclohexyl | H | 1.8 | nih.gov |

| Compound 5 | Adamantyl | H | <0.016 | nih.gov |

| Compound 12 | Adamantyl | CH₃ | 3.7 | nih.gov |

| Compound 13 | Adamantyl (N-methylated amide) | CH₃ | >32 | nih.gov |

In another area, pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3), which are established oncogenic drivers. nih.gov Mechanistic studies showed that these compounds could overcome common resistance mutations in the FGFR kinase domain. By selectively targeting FGFR2/3 while sparing FGFR1/4, these derivatives demonstrated a more favorable side-effect profile in pre-clinical models, highlighting how subtle changes to the carboxamide scaffold can lead to highly selective and effective therapeutic agents. nih.gov

Enzyme Modulation and Inhibition Mechanisms (e.g., kinase, DNA gyrase, topoisomerase IV, MmpL3)

Derivatives of pyrrole-2-carboxamide have emerged as potent inhibitors of several critical enzymes involved in bacterial survival and human disease.

MmpL3 Inhibition: The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter responsible for moving trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, across the mycobacterial inner membrane. nih.gov Its inhibition is a validated strategy against Mycobacterium tuberculosis. Structure-guided design has led to the development of pyrrole-2-carboxamide derivatives as powerful MmpL3 inhibitors. nih.gov These compounds occupy specific pockets within the MmpL3 protein, with the pyrrole-2-carboxamide core often situated in the S4 pocket. nih.gov

Crucially, structure-activity relationship (SAR) studies have demonstrated that hydrogen-bonding capabilities of the carboxamide and the pyrrole ring are vital for potent inhibitory activity. nih.gov For instance, replacing the pyrrole hydrogen with a methyl group significantly reduces activity, and replacing both the pyrrole and carboxamide hydrogens (creating an N,N-dimethyl analog) leads to a near-complete loss of activity. nih.gov This is because the amide and pyrrole N-H groups form critical hydrogen bonds with amino acid residues like ASP645 in the MmpL3 binding site. nih.gov This suggests that this compound, which lacks a hydrogen bond donor on the amide nitrogen, would likely be a weak MmpL3 inhibitor.

Table 1: Research Findings on Pyrrole-2-Carboxamide Derivatives as MmpL3 Inhibitors

| Compound Modification | Target Interaction | Effect on Activity | Reference |

|---|---|---|---|

| Methylation of Pyrrole N-H | Reduced hydrogen bonding | ~50-fold reduction in activity | nih.gov |

| Methylation of Amide N-H & Pyrrole N-H | Loss of key hydrogen bonds with active site residues | Complete loss of activity (MIC >32 µg/mL) | nih.gov |

| Phenyl/pyridyl groups on pyrrole ring | Interaction with S3 pocket | Improved anti-TB activity | nih.gov |

DNA Gyrase and Topoisomerase IV Inhibition: Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology during replication, making them validated antibacterial targets. rsc.orgnih.gov A class of compounds known as N-phenylpyrrolamides acts as ATP-competitive inhibitors by binding to the ATPase site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. rsc.orgnih.gov

Fragment-based screening identified a pyrrole hit that served as the foundation for this class of inhibitors. Optimization led to N-phenylpyrrolamide derivatives with potent, low nanomolar IC₅₀ values against E. coli DNA gyrase and good activity against topoisomerase IV. rsc.org Importantly, these compounds showed high selectivity for bacterial enzymes with no significant inhibition of human topoisomerase IIα. rsc.org

Kinase Inhibition: The pyrrole ring is a constituent of various compounds known to inhibit protein kinases, which are pivotal in cellular signaling pathways. rsc.org While specific studies on this compound as a kinase inhibitor are not prominent, the general scaffold is recognized for its potential in this area. For example, some pyrrole derivatives have been investigated as potential multi-kinase inhibitors for cancer therapy. nih.gov

Nucleic Acid Binding and Recognition Modalities (e.g., DNA minor groove binding, quadruplex interactions)

The pyrrole-2-carboxamide unit is a foundational structural motif for a class of synthetic molecules designed for sequence-specific DNA recognition.

DNA Minor Groove Binding: Polyamides composed of N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids can bind in an antiparallel, dimeric fashion to the minor groove of DNA. nih.govnih.gov This interaction is highly specific, allowing these molecules to recognize and bind to predetermined DNA sequences. nih.gov Natural products such as distamycin and congocidine, which possess multiple pyrrole-2-carboxamide units, exhibit their biological effects through this DNA binding mechanism. nih.gov The ability of these polyamides to interfere with the binding of transcription factors makes them valuable tools for the chemical regulation of gene expression. nih.gov The affinity and specificity of these polyamides can be modulated by altering the number and sequence of the pyrrole and imidazole (B134444) rings. nih.gov

Interrogation of Antimicrobial Action Pathways (e.g., cell wall synthesis, DNA replication)

The enzyme inhibition profiles of pyrrole-2-carboxamide derivatives directly translate into distinct antimicrobial mechanisms of action.

Inhibition of DNA Replication: By inhibiting DNA gyrase and topoisomerase IV, pyrrolamide inhibitors effectively halt bacterial DNA replication. These enzymes are responsible for managing DNA supercoiling and decatenating daughter chromosomes, respectively; their inhibition leads to disruptions in DNA synthesis and subsequent bacterial cell death. nih.gov This mechanism is the basis for the antibacterial activity of N-phenylpyrrolamides against a range of Gram-positive pathogens and select Gram-negative pathogens. rsc.org

Table 2: Antibacterial Activity of N-phenylpyrrolamide DNA Gyrase Inhibitors

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 22e | Staphylococcus aureus ATCC 29213 | 0.25 | rsc.org |

| 22e | Enterococcus faecalis ATCC 29212 | 0.125 | rsc.org |

| 23b | Klebsiella pneumoniae ATCC 10031 | 0.0625 | rsc.org |

Disruption of Cell Wall Synthesis: The inhibition of MmpL3 provides a powerful pathway to disrupt the synthesis of the unique mycobacterial cell wall. nih.govplos.org By blocking the transport of TMM, MmpL3 inhibitors prevent the formation of mycolic acids, which are essential components of the protective outer membrane of mycobacteria. nih.gov This leads to a compromised cell envelope and bactericidal activity against M. tuberculosis. plos.org The specific targeting of this pathway has made MmpL3 inhibitors, including those with a pyrrole-2-carboxamide scaffold, a promising area of research for new anti-tuberculosis drugs. nih.govnih.gov

Interaction with Other Biological Targets and Receptors (e.g., glucokinase activation, dopamine-D2-like receptors)

While the pyrrole-2-carboxamide scaffold is prevalent in compounds targeting enzymes and nucleic acids, its interaction with other specific receptors is less defined. Current research literature from the provided sources does not indicate significant findings related to the activity of this compound or its close structural analogs as glucokinase activators or as ligands for dopamine-D2-like receptors. The research focus for this class of compounds has remained heavily concentrated on antimicrobial applications. researchgate.netnih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Rational Design Principles for Pyrrole Carboxamides

Correlating Structural Features of N,N-diethyl-1H-pyrrole-2-carboxamide with Theoretical Properties

The theoretical properties of a molecule, such as its electronic and spatial characteristics, are intrinsically linked to its structural framework. For this compound, these properties can be predicted and analyzed using computational chemistry methods, such as Density Functional Theory (DFT). These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding potential molecular interactions.

The electronic properties are largely governed by the distribution of electrons across the molecule. The pyrrole (B145914) ring's aromaticity and the presence of the nitrogen heteroatom, along with the electronegative oxygen and nitrogen atoms of the carboxamide group, create a specific map of electrostatic potential. This distribution of charge is critical for how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions.

Frontier molecular orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For pyrrole carboxamides, the delocalized π-system of the pyrrole ring contributes significantly to the HOMO, while the LUMO is often located over the carboxamide and adjacent parts of the pyrrole ring. These features are key determinants in charge-transfer interactions with biological receptors.

Below is a table summarizing the key structural features and their correlated theoretical properties for this compound, based on general principles and data from analogous compounds.

| Structural Feature | Correlated Theoretical Property | Significance in Molecular Interactions |

| 1H-Pyrrole Ring | Aromaticity, Planarity, Electron-rich π-system | Participates in π-π stacking and hydrophobic interactions. The NH group can act as a hydrogen bond donor. |

| Carboxamide Linkage (-C(O)N-) | Planarity, Dipole moment, Hydrogen bond acceptor (Oxygen) | The carbonyl oxygen is a primary site for hydrogen bonding with receptor sites. The planarity influences the relative orientation of the pyrrole ring and the N,N-diethyl group. |

| N,N-diethyl Group | Steric bulk, Hydrophobicity, Conformational flexibility | Influences binding affinity and selectivity through steric interactions. The ethyl chains can adopt various conformations to fit into hydrophobic pockets of a receptor. |

Influence of Alkyl Substituents (e.g., Diethyl Group) on Molecular Interactions and Activities

The nature of the alkyl substituents on the carboxamide nitrogen plays a pivotal role in modulating the molecular interactions and biological activities of pyrrole carboxamides. The N,N-diethyl group in this compound imparts specific properties compared to other alkyl groups, such as methyl or larger, bulkier groups.

The primary influence of the diethyl group is its steric profile and hydrophobicity. Compared to an N,N-dimethyl group, the diethyl groups are larger and more lipophilic. This increased steric bulk can be either beneficial or detrimental to activity, depending on the topology of the target binding site. If the binding pocket is sufficiently large, the ethyl groups can engage in more extensive van der Waals and hydrophobic interactions, potentially increasing binding affinity. Conversely, if the pocket is constrained, the larger diethyl groups may cause steric clashes, reducing or preventing effective binding.

The conformational flexibility of the ethyl chains is another important factor. These chains can rotate and orient themselves to optimize interactions within a hydrophobic pocket, a property that is more pronounced than in the smaller methyl groups. This adaptability can be crucial for achieving a high-affinity binding orientation.

Research on related pyrrole carboxamides has shown that bulky substituents on the carboxamide can significantly improve activity, suggesting that for certain targets, the space around the amide nitrogen can accommodate larger groups. nih.gov However, there is a limit to the optimal size, and excessively large or rigid substituents may lead to a loss of activity.

The following table provides a comparative analysis of different N-alkyl substituents on the pyrrole-2-carboxamide core and their likely influence on molecular properties and interactions.

| N-Alkyl Substituent | Steric Bulk | Hydrophobicity | Conformational Flexibility | Potential Impact on Activity |

| N,N-Dimethyl | Smaller | Lower | Lower | May be preferred for sterically constrained binding sites. |

| N,N-Diethyl | Intermediate | Intermediate | Intermediate | Offers a balance of steric bulk and flexibility, potentially leading to enhanced hydrophobic interactions in accommodating binding pockets. |

| N-Cyclohexyl | Larger | Higher | Lower (rigid) | The rigid structure can provide a specific, favorable conformation for some targets but may be too bulky for others. |

| N-Adamantyl | Very Large | Very High | Very Low (rigid) | Found to be optimal in some series, indicating a large, well-defined hydrophobic pocket in the target. nih.gov |

Impact of Pyrrole Ring Substitution Patterns on Molecular Recognition and Function

Substitutions on the pyrrole ring itself are a critical aspect of the SAR of pyrrole carboxamides. The position, number, and electronic nature of these substituents can profoundly affect molecular recognition and biological function.

The hydrogen atom on the pyrrole nitrogen (at position 1) is a key interaction point. Studies on related pyrrole-2-carboxamides have demonstrated that this NH group is often essential for activity, likely acting as a hydrogen bond donor to an amino acid residue in the target protein. nih.gov Replacing this hydrogen with a methyl group has been shown to significantly reduce or abolish activity in some series, underscoring its importance in anchoring the molecule within the binding site. nih.gov

Substituents at other positions on the pyrrole ring (positions 3, 4, and 5) can modulate the electronic properties of the ring and introduce new points of interaction. For example, attaching electron-withdrawing groups, such as phenyl or pyridyl rings with electron-withdrawing substituents, has been found to be crucial for increasing the activity of certain pyrrole carboxamide derivatives. nih.gov These groups can influence the acidity of the pyrrole NH, alter the charge distribution across the aromatic system, and engage in additional interactions with the target, such as π-π stacking or further hydrophobic contacts.

The placement of substituents is also vital. In some series, bulky groups at the 4-position of the pyrrole ring have been shown to be well-tolerated and can enhance potency by occupying specific sub-pockets within the receptor. Dihalogenation of the pyrrole ring is another strategy that has been shown to improve antibacterial activity in certain classes of pyrrole compounds. nih.gov

The table below summarizes the impact of various substitution patterns on the pyrrole ring.

| Substitution Position | Type of Substituent | Effect on Molecular Properties | Impact on Molecular Recognition and Function |

| Position 1 (Nitrogen) | Hydrogen (unsubstituted) | Acts as a hydrogen bond donor. | Often crucial for anchoring the molecule in the binding site; replacement can lead to loss of activity. nih.gov |

| Position 1 (Nitrogen) | Alkyl group (e.g., Methyl) | Blocks hydrogen bond donation; increases lipophilicity. | Generally leads to a significant decrease in activity in many series. nih.gov |

| Positions 3, 4, 5 | Electron-withdrawing groups | Modulates the electronics of the pyrrole ring; can alter the pKa of the pyrrole NH. | Can enhance potency, possibly by strengthening hydrogen bonds or through direct interaction with the target. nih.gov |

| Positions 3, 4, 5 | Bulky/hydrophobic groups | Increases steric bulk and lipophilicity. | Can improve binding affinity by occupying hydrophobic pockets in the receptor. |

| Positions 3, 4, 5 | Halogens | Increases lipophilicity and can act as a weak hydrogen bond acceptor. | Can enhance membrane permeability and introduce new interactions. nih.gov |

Strategic Modifications of the Carboxamide Linkage for Enhanced Functionality

The carboxamide linkage is a cornerstone of the this compound structure, providing a rigid, planar unit that orients the pyrrole ring relative to the N-alkyl substituents. Strategic modifications of this linkage, often through the use of bioisosteres, represent a powerful approach to enhance functionality by improving metabolic stability, modulating physicochemical properties, and altering binding interactions. nih.govnih.gov

The amide bond itself is susceptible to enzymatic cleavage by proteases and amidases, which can limit the in vivo half-life of a drug candidate. Replacing the amide with a more stable isostere can overcome this liability. Common bioisosteres for the amide bond include five-membered heterocycles such as 1,2,3-triazoles, oxadiazoles, and tetrazoles. nih.gov These rings can mimic the steric and electronic properties of the amide group, including its planarity and dipole moment, while being resistant to hydrolysis.

Beyond metabolic stability, modifying the carboxamide linkage can fine-tune binding interactions. The hydrogen on the amide nitrogen (in primary or secondary amides) is a hydrogen bond donor. In this compound, this potential is absent. However, studies on related secondary amides show this NH is often critical. nih.gov While the N,N-diethyl derivative cannot be a hydrogen bond donor at this position, the principle highlights the sensitivity of this region to structural changes. The carbonyl oxygen remains a potent hydrogen bond acceptor, and its position and accessibility are key. Reversing the amide bond (retro-amide) or introducing other linking groups like sulfonamides can alter the hydrogen bonding pattern and geometry, providing a route to optimize target engagement or improve selectivity.

The following table presents some strategic modifications of the carboxamide linkage and their rationale.

| Modification/Bioisostere | Rationale | Potential Advantages |

| 1,2,4-Oxadiazole | Mimics the planarity and dipole of the amide bond. nih.gov | Increased metabolic stability; altered electronic profile. |

| Tetrazole | Acts as a non-classical bioisostere of a carboxylic acid, but can also be considered in the context of amide modifications. nih.gov | Improved metabolic stability and can alter pKa and solubility. |

| (Z)-Fluoroalkene | Mimics the geometry and rigidity of a trans-amide bond. beilstein-journals.org | High metabolic stability; maintains key geometric constraints. |

| Retro-amide (-N(R)-C(O)-) | Reverses the orientation of the hydrogen bond donor and acceptor. | Can explore alternative binding modes within the receptor site. |

| Sulfonamide (-SO₂-N(R)-) | Introduces a tetrahedral geometry at the sulfur atom and stronger hydrogen bond donating potential from the NH. | Altered geometry and hydrogen bonding capacity; generally stable. |

Development of Predictive Models for Pyrrole Carboxamide Design

The rational design of novel pyrrole carboxamide derivatives with desired activities can be significantly accelerated by the development of predictive computational models, particularly through quantitative structure-activity relationship (QSAR) studies. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models, once validated, can be used to predict the activity of virtual or yet-to-be-synthesized compounds, guiding synthetic efforts toward more potent molecules.

For pyrrole carboxamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be powerful tools. nih.govresearchgate.net These approaches analyze the steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, and hydrogen bond donor/acceptor fields) surrounding a set of aligned molecules to build a predictive model. The output of these analyses is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity.

For example, a CoMFA/CoMSIA study on a series of pyrrole carboxamide derivatives might reveal:

Green contours in a specific region, indicating that steric bulk is favored for higher activity. nih.gov

Yellow contours , suggesting that steric bulk in that area is detrimental. nih.gov

Blue contours , highlighting areas where positive electrostatic potential (e.g., from a hydrogen bond donor) would be beneficial. nih.gov

Red contours , indicating that negative electrostatic potential (e.g., from a hydrogen bond acceptor like a carbonyl oxygen) is preferred. nih.gov

These models are built using a "training set" of compounds with known activities and are then validated using a "test set" of compounds not included in the model generation. silae.it A statistically robust and predictive QSAR model (with high q² and r² values) can then be used to screen virtual libraries of pyrrole carboxamides, prioritizing the synthesis of candidates with the highest predicted potency. nih.govnih.gov

In addition to QSAR, pharmacophore modeling is another valuable predictive tool. A pharmacophore model defines the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govdovepress.com These models can be generated based on a set of active ligands or from the structure of the biological target. They are particularly useful for virtual screening of large compound databases to identify novel scaffolds that fit the required pharmacophoric features of a pyrrole carboxamide inhibitor.

The development of such predictive models represents a shift from traditional trial-and-error synthesis to a more focused, hypothesis-driven approach to drug design for the pyrrole carboxamide class.

Future Perspectives and Advanced Research Avenues in N,n Diethyl 1h Pyrrole 2 Carboxamide Chemistry

Innovations in Synthetic Strategies for N,N-diethyl-1H-pyrrole-2-carboxamide and its Analogues

Traditional methods for synthesizing pyrrole (B145914) carboxamides are being supplemented and replaced by more efficient, greener, and versatile strategies. Recent innovations focus on one-pot procedures, novel catalytic systems, and the use of readily available starting materials to streamline the creation of diverse analogues.

A notable advancement is the development of a non-traditional oxidative amidation protocol. This method synthesizes primary, secondary, and tertiary pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines. rsc.orgnih.govrsc.org It utilizes catalytic amounts of n-tetrabutylammonium iodide (nBu4NI) with tert-butyl hydroperoxide (TBHP) as an oxidant under mild conditions. rsc.orgnih.gov Mechanistic studies have revealed the involvement of 2- or 3-pyrrole acyl radicals, a departure from typical ionic amidation reactions. rsc.orgnih.gov

Another innovative one-pot method involves an electrocyclization/oxidation sequence starting from chalcones and glycine (B1666218) amides. acs.org This process generates 3,4-dihydro-2H-pyrrole intermediates which are then oxidized to the corresponding pyrrole-2-carboxamides using stoichiometric oxidants like copper(II) acetate (B1210297) or a catalytic copper(II)/air system. acs.org This approach is valued for its tolerance of a wide range of functional groups. acs.org The Paal-Knorr reaction remains a foundational method, applied in various contexts, including the solution-phase synthesis of complex tricyclic pyrrole-2-carboxamide libraries and the reaction of 2,5-hexanedione (B30556) with anilines to form N-aryl-2,5-dimethylpyrrole precursors. nih.govtandfonline.com

These modern strategies offer significant improvements over classical methods by enhancing yield, reducing reaction steps, and expanding the accessible chemical space for analogues of this compound.

| Synthetic Method | Key Reagents/Conditions | Key Features | Reference(s) |

| Oxidative Amidation | Pyrrole carboxaldehyde, formamides/amines, nBu4NI (catalyst), TBHP (oxidant) | Inexpensive reagents, mild conditions, involves pyrrole acyl radicals. rsc.orgnih.gov | rsc.orgnih.govrsc.org |

| Electrocyclization/Oxidation | Chalcones, glycine amides, Cu(II) acetate or Cu(II)/air (oxidants), microwave irradiation | One-pot procedure, tolerates diverse functional groups. acs.org | acs.org |

| Paal-Knorr Reaction | 1,4-dicarbonyl compounds, primary amines/ammonia (B1221849) | Foundational method for pyrrole ring formation, used for complex library synthesis. nih.gov | nih.govtandfonline.com |

| Knorr Pyrrole Synthesis | α-amino-ketones, β-ketoesters | Classic method for building the pyrrole ring with specific substitutions. acs.org | acs.org |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design, offering powerful tools to navigate the vast chemical space and accelerate the discovery of novel pyrrole carboxamides. nih.govyoutube.com These computational approaches are primarily used for two key tasks: the de novo design of new molecules with desired properties and the optimization of synthetic pathways.

De novo design employs deep generative models, such as chemical language models (CLMs), which learn the "grammar" and "semantics" of chemical structures from large datasets. youtube.com These models can then generate novel, valid molecular structures, like SMILES strings, that are optimized for specific criteria such as high binding affinity to a biological target, desirable physicochemical properties, and synthetic feasibility. nih.govyoutube.com For pyrrole carboxamides, this means AI can design new analogues predicted to have enhanced efficacy or novel functions from scratch. youtube.com

Exploration of Novel Supramolecular and Self-Assembly Properties

The inherent chemical features of the pyrrole carboxamide scaffold—specifically its planar, electron-rich aromatic ring and the hydrogen-bonding capabilities of the amide group—make it an excellent candidate for constructing complex supramolecular structures. oup.comrsc.org Research is increasingly focused on harnessing these noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to guide the self-assembly of these molecules into ordered, functional architectures. oup.com

Studies on related pyrrole-based systems have demonstrated their ability to form well-defined assemblies. For instance, the connectivity of the amide group (C=O vs. N-H centered) to a porphyrin core, a larger pyrrolic structure, drastically influences the self-assembly pathway, leading to different types of aggregates (J- vs. H-aggregates) with distinct photophysical properties. nih.gov This principle is directly applicable to simpler pyrrole carboxamides, where subtle structural modifications could be used to control aggregation.

The pyrrole ring is also known for its anion-binding capabilities, which can be exploited to create ion-based materials where charged species are arranged in an ordered fashion. oup.com The self-association of pyrrole derivatives can be quantified, as seen in studies of dipyrrinone amides, which showed a strong preference for binding guests with hydroxyl moieties. acs.org Future work will likely focus on designing this compound analogues that can self-assemble into supramolecular gels, liquid crystals, or other organized structures with applications in sensing, catalysis, or molecular electronics. oup.com

Uncovering Undiscovered Biological Targets and Pathways for Mechanistic Investigation

While the biological activities of some pyrrole carboxamides are known, a vast landscape of potential molecular targets and mechanisms remains uncharted. Future research will focus on moving beyond initial phenotypic screening to pinpoint the specific proteins and cellular pathways through which these compounds exert their effects.

A significant breakthrough has been the identification of Mycobacterial Membrane Protein Large 3 (MmpL3) as the target for a series of pyrrole-2-carboxamide derivatives with potent activity against Mycobacterium tuberculosis. nih.govacs.orgnih.gov These compounds inhibit the transport of mycolic acids, essential components of the mycobacterial cell wall. nih.govacs.org This discovery provides a clear mechanistic anchor and a blueprint for identifying other targets. Future investigations could use techniques like thermal proteome profiling or chemical proteomics to pull down binding partners for this compound and its analogues in various cell types.

Other known targets for related pyrrole carboxamides include serotonin (B10506) receptors (5-HT2A, 5-HT2C) and the serotonin transporter, suggesting applications as potential antidepressants. nih.gov Additionally, some pyrrolamides are known to bind to the minor groove of DNA, indicating a different mode of action. nih.gov By exploring structural analogues of this compound, researchers may uncover novel interactions with previously unassociated targets, such as insect ryanodine (B192298) receptors or enzymes involved in biofilm formation, opening up new therapeutic avenues. rsc.orgresearchgate.net

| Compound Class | Identified Biological Target/Pathway | Potential Application | Reference(s) |

| Pyrrole-2-carboxamide derivatives | Mycobacterial Membrane Protein Large 3 (MmpL3) | Anti-tuberculosis | nih.govacs.orgnih.gov |

| Arylpiperazine-containing pyrrole 3-carboxamides | Serotonin 5-HT(2A), 5-HT(2C) receptors, Serotonin Transporter | Antidepressant | nih.gov |

| Pyrrolamides (e.g., Distamycin) | DNA minor groove | Antiviral, Antitumor | nih.gov |

| Oroidin-derived alkaloids | Various (kinases, etc.) | Antiviral, Antihistaminic, Antitumor | nih.gov |

Advancements in Hybrid Material Systems Incorporating Pyrrole Carboxamides

The unique electronic and self-assembly properties of the pyrrole carboxamide scaffold make it a promising building block for advanced hybrid materials. Research in this area focuses on integrating these organic molecules with other components, such as polymers or inorganic nanoparticles, to create materials with synergistic or entirely new functionalities.

One of the most promising avenues is the development of conducting polymers. By functionalizing monomers like 2,5-di(2-thienyl)-1H-pyrrole with amide side chains, researchers have created processable polymers with tunable electronic and optical properties. researchgate.net These materials exhibit favorable redox activity and electrochromism (the ability to change color upon application of a voltage), making them suitable for applications in smart windows, displays, and sensors. researchgate.net The amide group enhances processability and allows for fine-tuning of the material's properties through hydrogen bonding interactions.

Future work will likely involve creating more complex hybrid systems. For example, this compound analogues could be designed to act as surface ligands for quantum dots, modifying their photoluminescent properties and solubility. Alternatively, they could be incorporated into metal-organic frameworks (MOFs) as functional linkers. The ability of pyrrole-based molecules to form ordered ion-based materials also points toward their use in developing novel solid-state electrolytes or components for organic electronic devices. oup.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Pyrrole ring formation : Use cyclization reactions with 1,3-dicarbonyl precursors or Knorr-type syntheses under reflux with acetic acid .

- Diethyl substitution : Introduce diethylamine via nucleophilic acyl substitution, using coupling agents like EDC/HOBt in dichloromethane .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

- Optimization : Adjust solvent polarity (e.g., acetonitrile for nitro-group reactions ), temperature (room temperature for stability), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR : Use - and -NMR to verify diethyl groups (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) and pyrrole ring protons (δ 6.5–7.0 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between carboxamide groups ).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H] at m/z 209.1) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-diethyl groups influence the compound’s reactivity in substitution or hydrolysis reactions?

- Methodology :

- Steric analysis : Compare reaction rates with less hindered analogs (e.g., N-methyl vs. N,N-diethyl) in nucleophilic substitutions. Diethyl groups may slow reactivity due to steric hindrance .

- Electronic effects : Use DFT calculations to map electron density on the carboxamide carbonyl (affected by electron-donating diethyl groups) and predict hydrolysis susceptibility under acidic/basic conditions .

- Experimental validation : Conduct pH-dependent stability studies (e.g., HPLC monitoring of degradation products in 0.1M HCl/NaOH at 37°C) .

Q. What strategies resolve contradictions in crystallographic data between polymorphs of pyrrole-2-carboxamide derivatives?

- Methodology :

- Polymorph screening : Vary crystallization solvents (e.g., ethyl acetate vs. DMSO) to isolate different forms .

- Hydrogen-bond analysis : Compare intermolecular interactions (e.g., N–H···O vs. C–H···π) using Hirshfeld surface analysis .

- Thermal studies : Perform DSC/TGA to assess stability differences between polymorphs .

Q. How can computational models predict the biological activity of this compound against enzyme targets?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450 or kinases) based on pyrrole-carboxamide pharmacophores .

- QSAR modeling : Correlate substituent effects (e.g., diethyl vs. dimethyl) with bioactivity data from analogs .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Data Analysis & Experimental Design

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodology :

- Stress testing : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes .

- Analytical monitoring : Quantify degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Kinetic modeling : Calculate half-life using first-order decay models .

Q. What experimental approaches validate the role of hydrogen bonding in the compound’s crystal packing?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.